

A Technical Guide to the Natural Sources of trans-2-Methyl-2-butenal

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Compound of Interest

Compound Name: Tiglaldehyde

Cat. No.: B044138

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Introduction

trans-2-Methyl-2-butenal, also known as tiglic aldehyde, is an α,β -unsaturated aldehyde that contributes to the characteristic aroma and flavor profiles of a diverse range of natural products. Its presence is significant in various foods, beverages, and essential oils. Beyond its sensory attributes, this compound is of interest to researchers for its potential biological activities and as a precursor in organic synthesis. This technical guide provides an in-depth overview of the natural occurrences of trans-2-methyl-2-butenal, detailing its formation, methods for its analysis, and quantitative data where available.

Natural Occurrence of trans-2-Methyl-2-butenal

trans-2-Methyl-2-butenal has been identified as a volatile or semi-volatile component in a wide array of natural sources. These can be broadly categorized into plant-based foods, processed foods, and animal-derived products.

Plant Kingdom:

- **Herbs and Spices:** This aldehyde is a notable constituent in several common herbs and spices. It has been reported in onion (*Allium cepa*), garlic (*Allium sativum*), chives (*Allium schoenoprasum*), mint (*Mentha* species), and coriander (*Coriandrum sativum*).^{[1][2]} The

concentration of trans-2-methyl-2-butenal in these sources can vary depending on the specific cultivar, growing conditions, and processing methods.

- Fruits and Vegetables: Garden tomatoes are another source of this compound.[\[3\]](#)
- Nuts and Seeds: Roasted nuts, such as peanuts and hazelnuts, are known to contain trans-2-methyl-2-butenal, where it is formed as a product of the Maillard reaction during the roasting process.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Essential Oils: Geranium oil is a significant natural source of trans-2-methyl-2-butenal. It is also found in olive oil.[\[7\]](#)
- Other Plants: The compound has also been reported in licorice (*Glycyrrhiza glabra*).[\[8\]](#)

Processed Foods and Beverages:

- Coffee: The roasting of coffee beans can lead to the formation of trans-2-methyl-2-butenal, contributing to the complex aroma of coffee.
- Cooked Meats: Stewed chicken has been identified as containing this aldehyde, likely as a result of thermal degradation of precursors during cooking.

Animal Kingdom:

- Pheromones: trans-2-Methyl-2-butenal serves as a pheromone for the European rabbit (*Oryctolagus cuniculus*).[\[3\]](#)[\[9\]](#)[\[10\]](#)

Quantitative Data

The concentration of trans-2-methyl-2-butenal can vary significantly among its natural sources. The following table summarizes available quantitative data. It is important to note that these values can be influenced by factors such as the analytical method used, the part of the plant analyzed, and the geographic origin.

Natural Source	Concentration Range	Analytical Method	Reference
Geranium Oil	Not explicitly quantified, but identified as a constituent.	GC-MS	[11][12]
Coriander	Not explicitly quantified, but identified as a constituent.	GC-MS	[2][3][13]
Roasted Hazelnuts	Identified as a key odorant.	GC-O, GCxGC-TOF-MS	[4][5]
Onion	Identified as a volatile component.	HS-SPME-GC-MS	[1][14][15]

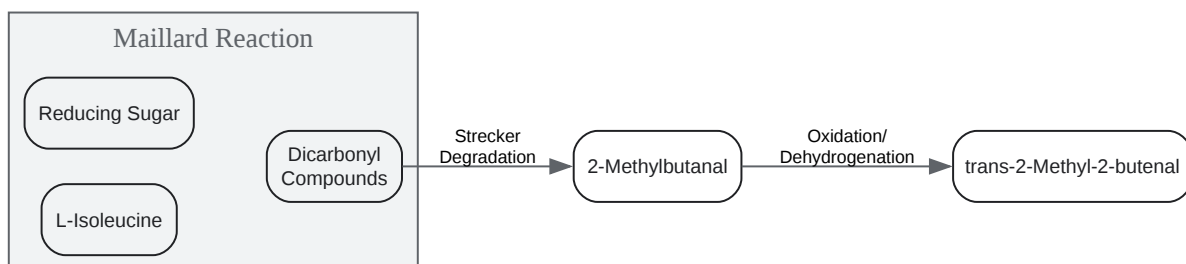
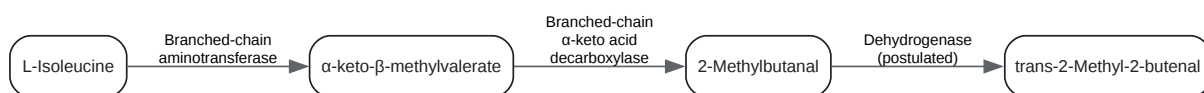
Note: Further research is required to establish more precise quantitative data for many of the listed sources.

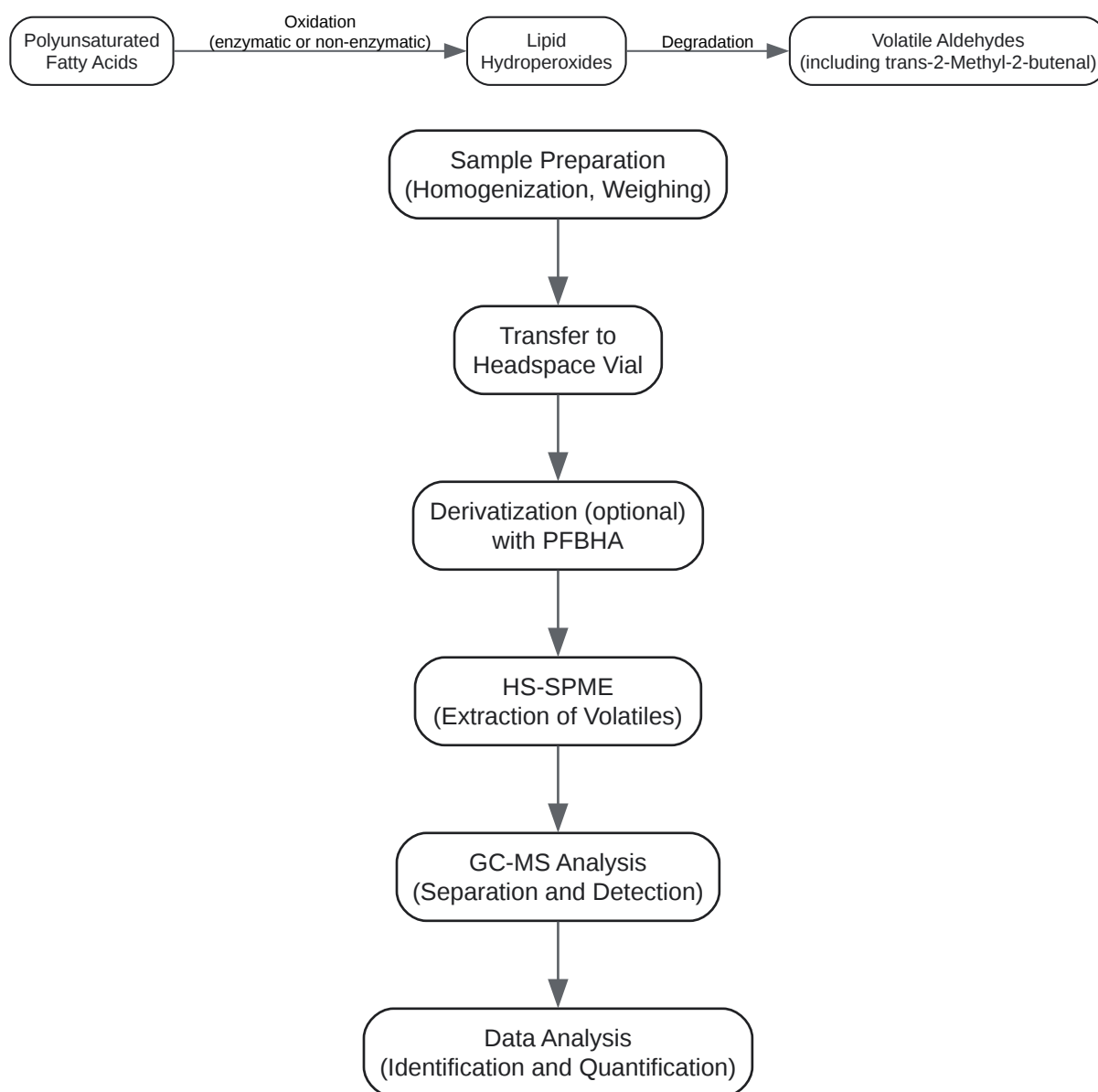
Biosynthetic and Formation Pathways

The presence of trans-2-methyl-2-butenal in natural sources can be attributed to several key biochemical and chemical pathways.

Biosynthesis in Plants (Isoleucine Catabolism)

In plants, branched-chain aldehydes are often derived from the catabolism of branched-chain amino acids. trans-2-Methyl-2-butenal is believed to be formed from the amino acid L-isoleucine. The pathway involves a series of enzymatic reactions, although the precise enzymatic steps leading to this specific unsaturated aldehyde are still under investigation. A plausible pathway involves the deamination and decarboxylation of isoleucine to form 2-methylbutanal, which could then undergo dehydrogenation to yield trans-2-methyl-2-butenal.





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